![molecular formula C15H19N3O2S B4905779 N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide](/img/structure/B4905779.png)
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide is a compound that features an adamantane moiety linked to a thiazole ring, which is further connected to an ethanediamide group. This unique structure combines the rigidity and bulkiness of the adamantane core with the heterocyclic thiazole, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.
Formation of the Ethanediamide Group: The final step involves the reaction of the thiazole-adamantane intermediate with an ethanediamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the lipophilicity and stability of compounds, potentially improving their pharmacokinetic properties. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-benzylethanediamide
- N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-[2-(dimethylamino)ethyl]ethanediamide
Uniqueness
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide stands out due to its unique combination of the adamantane and thiazole moieties. This structure imparts distinct physicochemical properties, such as increased rigidity and stability, which can be advantageous in various applications.
特性
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c16-12(19)13(20)18-14-17-11(7-21-14)15-4-8-1-9(5-15)3-10(2-8)6-15/h7-10H,1-6H2,(H2,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQYROAJOSYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4905702.png)
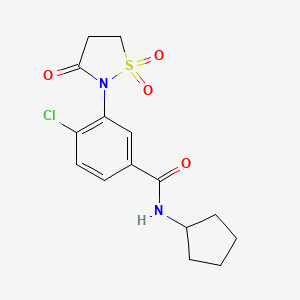
![2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazole;dihydrochloride](/img/structure/B4905709.png)
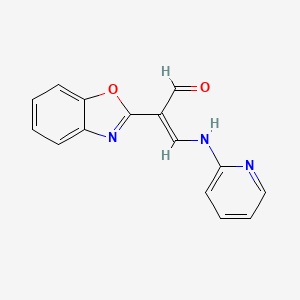
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B4905721.png)
![N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B4905728.png)
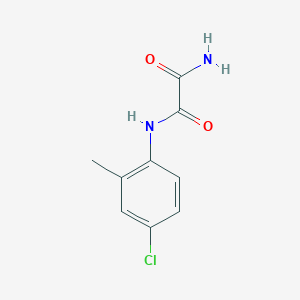
![3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B4905745.png)
![4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide](/img/structure/B4905755.png)
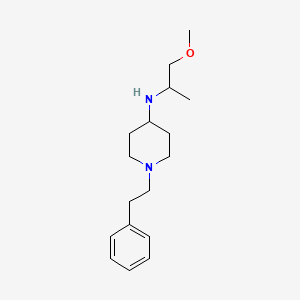
![2-[2-(3-chlorobenzoyl)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B4905762.png)
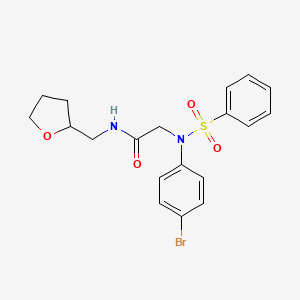
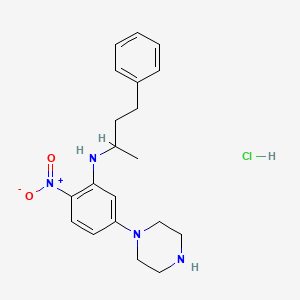
![2-[(2,3-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B4905790.png)
